molecular formula C25H26N2O6 B2648742 ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327196-88-2

ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2648742
CAS No.: 1327196-88-2
M. Wt: 450.491
InChI Key: NDUXOBLIPQUMOR-PNHLSOANSA-N
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Description

Ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-based compound featuring a Z-configured imine linkage, a methoxy-substituted chromene ring, and a tetrahydrofuran-derived carbamoyl group. Its structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules.

Properties

IUPAC Name

ethyl 4-[[8-methoxy-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-3-31-25(29)16-9-11-18(12-10-16)27-24-20(23(28)26-15-19-7-5-13-32-19)14-17-6-4-8-21(30-2)22(17)33-24/h4,6,8-12,14,19H,3,5,7,13,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUXOBLIPQUMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with potential biological activities. Its structural components suggest a multifaceted interaction with biological systems, making it a subject of interest in pharmacological research. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a tetrahydrofuran moiety and an ethyl benzoate group. This unique structure may contribute to its biological properties, particularly in enzyme inhibition and receptor interactions.

Table 1: Structural Components of this compound

ComponentDescription
ChromeneA bicyclic structure with potential antioxidant properties
TetrahydrofuranA five-membered ring that may enhance solubility and bioavailability
Ethyl BenzoateContributes to lipophilicity and potential receptor binding

Mechanisms of Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit various biological activities:

  • COX Inhibition : Compounds within the same chemical family have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of specific substituents on the tetrahydrofuran ring influences this activity, suggesting a structure-activity relationship (SAR) .
  • Antiviral Activity : Similar chromene derivatives have been studied for their antiviral properties, particularly against hepatitis B virus (HBV). The mechanism often involves inhibition of viral polymerases, which is crucial for viral replication .
  • Antioxidant Properties : The chromene structure is known for its antioxidant capabilities, potentially offering protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on COX Inhibitors : A study demonstrated that certain chromene derivatives exhibited selective COX-2 inhibition with IC50 values in the low micromolar range. This suggests potential use as anti-inflammatory agents .
  • Antiviral Efficacy : Research on nucleoside analogs has shown that modifications similar to those in this compound can lead to significant antiviral activity against HBV, with some derivatives achieving EC50 values below 10 nM .

Scientific Research Applications

Ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, biological activity, and its role in drug development.

Chemical Properties and Structure

This compound features a unique structure that combines elements of chromenone and benzoate functionalities. The presence of both a methoxy group and a tetrahydrofuran moiety enhances its solubility and bioavailability, making it a candidate for various applications in pharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of chromenone can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly important for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as neurodegenerative disorders .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound could potentially serve as an anti-inflammatory agent, providing relief in conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of chromenone derivatives demonstrated that the introduction of the tetrahydrofuran moiety significantly enhanced the anticancer activity against human breast cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis was attributed to its interaction with specific molecular targets involved in cell proliferation pathways .

Case Study 2: Antioxidant Mechanism

In vitro experiments revealed that this compound exhibited a dose-dependent increase in antioxidant activity as measured by the DPPH radical scavenging assay. This suggests its potential utility in formulations aimed at combating oxidative stress-related conditions .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share an ethyl benzoate backbone and a Z-configured imine group.
  • Chromene and hexafluoropentenylidene cores provide planar aromatic/heterocyclic frameworks.

Key Differences :

  • Substituents : Compound 14 includes a hexafluoropentenylidene group and an ethoxycarbonylphenyl substituent, whereas the target compound has a methoxy-chromene ring and a tetrahydrofuran-carbamoyl group.

Implications :

  • Fluorinated groups (as in Compound 14) enhance metabolic stability but may reduce solubility. The tetrahydrofuran-carbamoyl group in the target compound could improve hydrogen-bonding capacity, favoring target binding in biological systems .

Examples :

  • N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl) Benzamide (Compound 3)
  • 9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Phenyl-3,5,6,7,8,9-Hexahydro-4H-Chromeno[2,3-d]Pyrimidin-4-One (Compound 4)

Structural Comparison :

  • Shared Features : Chromene core, halogenated aryl groups (e.g., 2-chlorophenyl).
  • Divergences: Compound 3 has a benzamide and cyano group; Compound 4 includes a pyrimidinone ring. The target compound replaces halogens with a methoxy group and introduces a tetrahydrofuran-carbamoyl substituent.

Functional Impact :

  • Halogenated aryl groups (in Compounds 3–4) increase electrophilicity and reactivity toward nucleophiles. The methoxy group in the target compound may reduce toxicity and modulate electronic effects on the chromene ring .

Methyl Benzoate-Based Pesticides ()

Examples :

  • Metsulfuron Methyl Ester : Contains a triazine ring and sulfonylurea linkage.
  • Triflusulfuron Methyl Ester: Features trifluoroethoxy and dimethylamino groups.

Comparison with Target Compound :

  • Ester Moieties : Both share ester groups, but the target compound’s ethyl benzoate is less polar than methyl esters in pesticides.
  • Core Structures : Pesticides use triazine or sulfonylurea scaffolds, whereas the target compound relies on a chromene-imine system.

Data Tables

Compound Molecular Formula Key Substituents Applications Reference
Ethyl 4-({(2Z)-8-Methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate C24H25N2O5 Methoxy-chromene, tetrahydrofuran-carbamoyl, ethyl benzoate Not specified (medicinal chemistry?)
Ethyl 4-[(Z)-{[4-(Ethoxycarbonyl)Phenyl]Amino}-1,1,1,5,5,5-Hexafluoro-3-Penten-2-ylidene]Amino] Benzoate (14) C22H20F6N2O4 Hexafluoropentenylidene, ethoxycarbonylphenyl Synthetic intermediate
N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl) Benzamide (3) C30H23Cl2N3O 2-Chlorobenzylidene, 2-chlorophenyl, benzamide, cyano Pharmaceutical intermediate
Metsulfuron Methyl Ester C14H15N5O6S Triazine, methyl benzoate, sulfonylurea Herbicide

Research Findings

  • Synthetic Strategies: Chromene derivatives (e.g., Compound 3) are synthesized via benzoylation or cyclization under reflux , whereas fluorinated analogs (e.g., Compound 14) require halogenated reagents and organometallic catalysts .
  • Substituent Effects : Methoxy and carbamoyl groups enhance solubility and target binding compared to halogenated or fluorinated groups, which prioritize stability and reactivity .
  • Structural Characterization : Tools like SHELXL () and WinGX/ORTEP () are critical for confirming Z/E configurations and crystallographic data in such compounds.

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